molecular formula C10H10F3NO3 B12841955 (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B12841955
M. Wt: 249.19 g/mol
InChI Key: CMNPXOOSNAGXEE-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of L-tyrosine as a starting material, which undergoes a series of reactions including protection, trifluoromethylation, and deprotection steps to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
  • (S)-3-Amino-3-(4-fluorophenyl)propanoic acid
  • (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid

Comparison: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and lipophilicity, making it a valuable tool in drug design and synthesis .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1

InChI Key

CMNPXOOSNAGXEE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F

Origin of Product

United States

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